Benzamil vs. Amiloride: 7.2-Fold Longer Duration of ENaC Blockade in Human Cystic Fibrosis Nasal Epithelium
In a randomized, placebo-controlled, double-blind crossover study of 10 adult CF patients, topical benzamil (1.7 × 10−3 M) and amiloride (1 × 10−3 M) produced similar maximal PD changes (20.6 ± 0.9 mV vs. 20.3 ± 1.6 mV), but benzamil demonstrated a 7.2-fold longer duration of effect [1]. The time for PD to return to 50% of baseline (t0.5) was 4.3 ± 0.7 h for benzamil compared with 0.6 ± 0.1 h for amiloride (95% CI for difference 2.0–5.3 h, p<0.001) [2]. Area under the PD curve (AUC) was 11.8 ± 1.6 mV for benzamil versus 2.8 ± 0.4 mV for amiloride (95% CI for difference 5.3–12.7 mV, p<0.0001) [3].
| Evidence Dimension | Duration of ENaC blockade in human nasal epithelium (t0.5, time for 50% recovery to baseline PD) |
|---|---|
| Target Compound Data | 4.3 ± 0.7 h |
| Comparator Or Baseline | Amiloride: 0.6 ± 0.1 h |
| Quantified Difference | 7.2-fold longer duration; difference 3.7 h (95% CI 2.0–5.3 h, p<0.001) |
| Conditions | Topical nasal spray administration in 10 adult cystic fibrosis patients; benzamil 1.7 × 10−3 M, amiloride 1 × 10−3 M; randomized double-blind placebo-controlled crossover study |
Why This Matters
Procurement of benzamil rather than amiloride is essential for experiments requiring sustained ENaC blockade exceeding 4 hours, as amiloride's effect dissipates within 36 minutes.
- [1] Hofmann T, Stutts MJ, Ziersch A, et al. The effect of topical benzamil and amiloride on nasal potential difference in cystic fibrosis. Eur Respir J. 1999;14(3):693-696. View Source
- [2] Hofmann T, Stutts MJ, Ziersch A, et al. The effect of topical benzamil and amiloride on nasal potential difference in cystic fibrosis. Eur Respir J. 1999;14(3):693-696. Table 2. View Source
- [3] Hofmann T, Stutts MJ, Ziersch A, et al. The effect of topical benzamil and amiloride on nasal potential difference in cystic fibrosis. Eur Respir J. 1999;14(3):693-696. AUC data. View Source
